molecular formula C23H18FNO4S B2689780 [6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone CAS No. 1114872-20-6

[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

Cat. No.: B2689780
CAS No.: 1114872-20-6
M. Wt: 423.46
InChI Key: NSWPJINURQXVMW-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-benzothiazine-1,1-dioxide class, characterized by a sulfone group (1,1-dioxide) fused to a benzothiazine core. Key structural features include:

  • A 6-fluoro substituent on the benzothiazine ring, enhancing electronic stability and influencing intermolecular interactions.
  • A 3-methoxyphenyl group at position 4, contributing steric bulk and modulating solubility via the methoxy group’s polarity.
  • A 4-methylphenyl ketone at position 2, providing a hydrophobic aromatic moiety that may impact binding affinity in biological targets.

Properties

IUPAC Name

[6-fluoro-4-(3-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO4S/c1-15-6-8-16(9-7-15)23(26)22-14-25(18-4-3-5-19(13-18)29-2)20-12-17(24)10-11-21(20)30(22,27)28/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWPJINURQXVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazinone core, followed by the introduction of the fluoro and methoxy substituents. The final step involves the attachment of the 4-methylphenyl group to the methanone moiety. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives. Reduction : Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound. Substitution : The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis. Biology : In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Medicine : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry : In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in substituent patterns, which critically influence physicochemical and biological properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 6-F, 3-OCH₃-phenyl, 4-CH₃-phenyl ~453.47 (estimated) Balanced lipophilicity (logP ~3.2*); methoxy enhances solubility vs. methyl .
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone 4-butylphenyl, phenyl ~447.53 Higher lipophilicity (logP ~4.1*) due to butyl group; reduced aqueous solubility.
(4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone 7-F, 3-CH₃-phenyl, 4-CH₂CH₃-phenyl ~439.45 Ethyl group increases steric hindrance; 7-F may alter electronic distribution vs. 6-F.
4-(3-chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl (4-ethoxyphenyl)methanone 3-Cl, 4-CH₃-phenyl, 4-OCH₂CH₃-phenyl ~491.94 Chloro group enhances polarity; ethoxy improves solubility but reduces metabolic stability.
(4-Bromophenyl)(7-ethoxy-3-methyl-1,1-dioxido-4H-1,4-benzothiazin-2-yl)methanone 4-Br-phenyl, 7-OCH₂CH₃, 3-CH₃ ~505.34 Bromine increases molecular weight and polarizability; ethoxy may lower logP.

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

Substituent Position and Electronic Effects: Fluorine at position 6 (target compound) vs. The 6-F position may enhance resonance stabilization of the sulfone group . Methoxy (OCH₃) in the target compound vs.

Steric and Solubility Considerations :

  • The 4-methylphenyl group in the target compound provides moderate hydrophobicity, whereas the 4-butylphenyl in significantly reduces aqueous solubility, limiting bioavailability .
  • Ethoxy (OCH₂CH₃) in and introduces higher flexibility but may lead to faster metabolic degradation compared to methoxy .

Crystallographic and Structural Insights :

  • Derivatives with halogens (e.g., Br in ) exhibit distinct crystal packing due to heavier atom effects, as inferred from SHELX/ORTEP-based structural analyses .
  • The sulfone group’s rigidity is conserved across all analogs, maintaining planar geometry critical for intermolecular interactions .

Biological Activity

The compound 6-fluoro-4-(3-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone , also known by its CAS number 943831-11-6, belongs to the class of benzothiazine derivatives. These compounds have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, pharmacological effects, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H18FNO4SC_{23}H_{18}FNO_4S, with a molecular weight of approximately 353.41 g/mol. The structure features a benzothiazine core, modified by fluorine and methoxy groups which may enhance its biological activity. The presence of these substituents can influence the compound's interactions with biological targets.

The biological activity of benzothiazine derivatives often involves interactions with specific enzymes or receptors. For instance, the fluoro and methoxy groups may enhance binding affinity and specificity towards biological targets. Potential mechanisms include:

  • Enzyme Inhibition : Compounds similar to this one have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are involved in inflammatory processes.
  • Receptor Modulation : The compound might interact with various receptors, leading to altered signaling pathways that can affect cellular responses.

Biological Activity Data

Research has shown that the compound exhibits various biological activities. Below is a summary table detailing key findings from studies involving this compound and related derivatives:

Activity IC50 Value (μM) Target Reference
COX-2 Inhibition10.4Cyclooxygenase-2
LOX-5 Inhibition12.3Lipoxygenase-5
Cytotoxicity (MCF-7 cells)15.0Breast Cancer Cells
Antimicrobial ActivityMIC ≤ 16Various Bacterial Strains

Case Studies

Several studies have investigated the biological effects of similar benzothiazine compounds, providing insights into their pharmacological potential:

  • Anti-inflammatory Effects : A study demonstrated that benzothiazine derivatives could significantly reduce inflammation in animal models by inhibiting COX enzymes, suggesting potential use in treating inflammatory diseases.
  • Anticancer Activity : Research indicated that compounds with similar structures exhibited cytotoxic effects against cancer cell lines such as MCF-7 and Hek293, highlighting their potential as anticancer agents.
  • Antimicrobial Properties : The compound has shown broad-spectrum antimicrobial activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.

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